molecular formula C8H7F3N2O2 B1395666 Methyl 3-amino-6-(trifluoromethyl)picolinate CAS No. 1256794-12-3

Methyl 3-amino-6-(trifluoromethyl)picolinate

Cat. No. B1395666
M. Wt: 220.15 g/mol
InChI Key: YUGAODRFFSGPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-6-(trifluoromethyl)picolinate, also known as Methyl TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of picolinic acid and has a trifluoromethyl group attached to it. Methyl TFP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 209.15 g/mol.

Mechanism Of Action

Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has been found to act as a potent inhibitor of several enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in the functioning of the nervous system. Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has also been found to modulate the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.

Biochemical And Physiological Effects

Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has been found to have several biochemical and physiological effects. This compound has been shown to improve cognitive function and memory in animal studies. Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of several enzymes, which makes it useful in the study of various biological processes. However, one of the limitations is that it is a complex compound that requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for the study of Methyl 3-amino-6-(trifluoromethyl)picolinate TFP. One direction is the development of new drugs that target the enzymes and ion channels that are modulated by this compound. Another direction is the study of the potential applications of Methyl 3-amino-6-(trifluoromethyl)picolinate TFP in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
In conclusion, Methyl 3-amino-6-(trifluoromethyl)picolinate TFP is a unique and complex compound that has gained significant attention in scientific research. This compound has potential applications in the development of new drugs, as well as in the study of various biological processes. The study of Methyl 3-amino-6-(trifluoromethyl)picolinate TFP is an exciting area of research that has the potential to lead to new discoveries in the field of medicine.

Scientific Research Applications

Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has been extensively studied in scientific research due to its unique properties. This compound has been used in the development of new drugs, as well as in the study of various biological processes. Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-4(12)2-3-5(13-6)8(9,10)11/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGAODRFFSGPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-(trifluoromethyl)picolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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